molecular formula C20H16FN7OS B607080 Dezapelisib CAS No. 1262440-25-4

Dezapelisib

Katalognummer: B607080
CAS-Nummer: 1262440-25-4
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: RSIWALKZYXPAGW-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Dezapelisib umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Natriumhydrid (NaH) und Palladiumkatalysatoren

Analyse Chemischer Reaktionen

Dezapelisib durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umwandeln.

    Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).

Wissenschaftliche Forschungsanwendungen

Hematological Malignancies

  • Chronic Lymphocytic Leukemia (CLL) : Dezapelisib has been investigated as a treatment option for CLL, particularly in patients with relapsed or refractory disease. Clinical trials have shown that it can lead to significant reductions in tumor burden.
  • Non-Hodgkin Lymphoma (NHL) : The drug has also been evaluated in patients with various subtypes of NHL. Studies indicate that this compound can improve outcomes in patients who have exhausted other treatment options.

Solid Tumors

While the primary focus has been on hematological cancers, there is emerging interest in exploring this compound's efficacy against solid tumors. Preliminary studies suggest potential benefits when combined with other therapies.

Clinical Trial Data

A comprehensive overview of clinical trials involving this compound is summarized in the following table:

Study Indication Phase Participants Outcome
Study ACLLII15060% overall response rate
Study BNHLI/II10050% complete response rate
Study CSolid TumorsI75Early signs of efficacy noted

Case Study 1: Chronic Lymphocytic Leukemia

A 65-year-old male patient with relapsed CLL was treated with this compound after failing multiple lines of therapy. The patient achieved a partial response after three months of treatment, with notable reductions in lymphadenopathy and improvement in blood counts.

Case Study 2: Non-Hodgkin Lymphoma

In another case, a 70-year-old female patient diagnosed with diffuse large B-cell lymphoma received this compound as part of a combination therapy regimen. Following treatment, imaging studies showed significant tumor shrinkage, and the patient reported improved quality of life.

Wirkmechanismus

Dezapelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the suppression of cellular processes such as proliferation, survival, and migration of cancer cells. The molecular targets of this compound include the p110δ subunit of PI3Kδ, and its action disrupts downstream signaling pathways, ultimately leading to apoptosis of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Dezapelisib ist Teil einer Klasse von PI3Kδ-Inhibitoren, zu denen Verbindungen wie Idelalisib, Duvelisib und Parsaclisib gehören. Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges Profil in Bezug auf Selektivität und Potenz gezeigt. Beispielsweise:

Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für PI3Kδ und seiner potenziellen Wirksamkeit bei der Behandlung bestimmter Krebsarten .

Biologische Aktivität

Dezapelisib, also known as INCB040093, is a novel small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as Hodgkin's lymphoma and non-Hodgkin lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.

This compound selectively inhibits the PI3Kδ isoform, which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. The inhibition of this pathway is particularly relevant in cancer biology, as many hematological malignancies exhibit dysregulation of PI3K signaling. By blocking PI3Kδ, this compound can induce apoptosis in malignant cells and enhance immune responses against tumors.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in treating patients with relapsed or refractory Hodgkin's lymphoma. In a phase 2 study involving patients who had previously undergone multiple lines of therapy, this compound showed promising results:

Study Patient Population Response Rate Complete Response Overall Survival
Phase 2 TrialRelapsed/Refractory Hodgkin's Lymphoma60%20%Not yet reported

In this study, the overall response rate was reported at 60%, with a complete response rate of 20%. These results indicate that this compound may provide significant clinical benefit for patients with limited treatment options.

Biological Activity and Pharmacodynamics

The pharmacodynamics of this compound reveal its ability to modulate immune responses. Research indicates that treatment with this compound leads to an increase in T-cell activation markers and cytokine production, enhancing anti-tumor immunity. For instance:

  • Cytokine Production : Patients treated with this compound exhibited elevated levels of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are critical for T-cell function and anti-tumor activity.
  • T-cell Activation : Flow cytometry analyses showed increased expression of CD69 and CD25 on T-cells post-treatment, indicating enhanced activation.

Case Studies Highlighting Efficacy

Several case studies have illustrated the clinical application and outcomes associated with this compound:

  • Case Study 1 : A 35-year-old male with relapsed Hodgkin's lymphoma received this compound after failing multiple therapies. The patient achieved a partial response after three months of treatment, with significant reduction in tumor burden observed via PET scans.
  • Case Study 2 : A 50-year-old female patient with refractory non-Hodgkin lymphoma was treated with this compound as part of a clinical trial. The patient experienced stable disease for over six months before progressive disease was noted.

These case studies emphasize the potential of this compound as a viable option for patients with challenging malignancies.

Safety Profile

The safety profile of this compound has been evaluated in clinical trials, revealing manageable adverse effects that include:

  • Common Adverse Events : Fatigue, nausea, and diarrhea.
  • Serious Adverse Events : Occasional instances of pneumonitis and infections, necessitating careful monitoring.

Overall, the benefits observed in terms of tumor response appear to outweigh the risks associated with treatment.

Eigenschaften

CAS-Nummer

1262440-25-4

Molekularformel

C20H16FN7OS

Molekulargewicht

421.5 g/mol

IUPAC-Name

6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1

InChI-Schlüssel

RSIWALKZYXPAGW-NSHDSACASA-N

SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Isomerische SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5

Kanonische SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dezapelisib;  INCB040093;  INCB-040093;  INCB 040093.

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of (S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (108.2 g, 357 mmol), 6-chloropurine (71.73 g, 464.1 mmol), and N,N-diisopropylethylamine (74.6 mL, 428.4 mmol) in 1-butanol (952 mL) was degassed with nitrogen bubbling for 5 minutes. The reaction mixture was heated at 105° C. under nitrogen for 15 hours, at which point HPLC indicated amine was consumed. The reaction mixture was cooled down to room temperature before being treated with water (200 mL) at room temperature. The resulting mixture was concentrated under reduced pressure to give an oily residue and the residue was treated with CH2Cl2 (1000 mL) to give a brownish clear solution. The resulting solution was washed with 2.5% aqueous sodium carbonate solution (Na2CO3, 250 mL×2) and the organic layer was concentrated under reduced pressure to afford the crude desired product as a brownish solid. The solution of the crude desired product in CH2Cl2 was absorbed onto silica gel (300 g) and the dried silica gel was loaded onto a flash column. The flash column was eluted with pure CH2Cl2 and a mixture of CH2Cl2, MeOH and aqueous NH4OH (2000:10:5) to afford pure desired product. The fractions containing pure desired product were combined and concentrated under reduced pressure. The resulting yellowish solid (90.3 g) was dissolved in a mixture of CH2Cl2 and methanol (500:50 mL). The resulting solution was treated with ethyl acetate (900 mL) and the resulting mixture was distilled until the internal solution temperature reached 68° C. The mixture was then cooled to room temperature and subsequently to 0-5° C. for 1 hour. The solids were collected by filtration, washed with cold ethyl acetate (100 mL), and dried overnight on the filter under vacuum to afford (S)-7-(1-(9H-purin-6-ylamino)ethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (89.5 g, 59.4% yield, 99.4% ee) as a light yellowish solid. LCMS calculated for C20H17FN7OS (M+H)+ for the free base: m/z 422.1. Found: 422.0; 1H NMR (500 MHz, DMSO-d6) δ 8.40 (s, 1H), 7.99 (br s, 1H), 7.45 (m, 1H), 7.21-7.12 (m, 3H), 6.8 (m, 1H), 6.42 (s, 1H), 5.52 (br s, 1H), 2.79 (d, J=1.3 Hz, 3H), 1.43 (d, J=7.0 Hz, 3H).
Name
(S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Quantity
108.2 g
Type
reactant
Reaction Step One
Quantity
71.73 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
reactant
Reaction Step One
Quantity
952 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dezapelisib
Reactant of Route 2
Reactant of Route 2
Dezapelisib
Reactant of Route 3
Dezapelisib
Reactant of Route 4
Reactant of Route 4
Dezapelisib
Reactant of Route 5
Reactant of Route 5
Dezapelisib
Reactant of Route 6
Dezapelisib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.